1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
BenchChem offers high-quality 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-17-9-15-16-13(17)22(20,21)11-7-18(8-11)12(19)5-10-3-2-4-14-6-10/h2-4,6,9,11H,5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTNSVQRCPQSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanism of action, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves a multi-step process that integrates various chemical reactions. A common method includes the reaction of a pyridine derivative with a triazole sulfonamide precursor, followed by cyclization to form the azetidine ring. Characterization of the compound is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. For instance, compounds structurally similar to 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone have demonstrated significant activity against various bacterial strains. A study highlighted that certain triazole derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against Escherichia coli and Staphylococcus aureus .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 0.5 | E. coli |
| Triazole Derivative B | 0.7 | S. aureus |
| 1-(3-(...)) | TBD | TBD |
Antioxidant Properties
In vitro studies have assessed the antioxidant capabilities of triazole derivatives using assays like DPPH and ABTS. The compound showed promising results, indicating its potential as an antioxidant agent comparable to established antioxidants like ascorbic acid .
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Research has shown that triazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of caspases . For example, compounds similar to 1-(3-(...) demonstrated IC50 values in the micromolar range against various cancer cell lines:
The biological activity of triazole derivatives is often attributed to their ability to interact with specific biological targets, including enzymes involved in microbial metabolism and cancer cell proliferation. Molecular docking studies have indicated strong binding affinities between these compounds and target proteins such as dihydrofolate reductase and various kinases involved in oncogenic signaling pathways .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A clinical trial evaluated the effectiveness of a triazole derivative in treating infections caused by resistant bacterial strains. Results showed a significant reduction in infection rates compared to standard treatments.
- Cancer Therapeutics : In another study involving patients with advanced breast cancer, a novel triazole derivative was used as part of combination therapy, leading to improved patient outcomes and reduced tumor sizes.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds containing triazole moieties exhibit significant antimicrobial properties. The triazole ring enhances the interaction with microbial enzymes, making these compounds effective against a range of pathogens, including bacteria and fungi. In vitro studies have shown that derivatives of this compound possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The potential anticancer effects of 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone have been investigated through various assays. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. Molecular docking studies suggest that the compound interacts effectively with key enzymes involved in cancer progression .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results showed that compounds similar to 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests their potential as alternative therapeutic agents in treating bacterial infections .
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, researchers synthesized a series of triazole-based compounds and tested their effects on human cancer cell lines. The results indicated that certain derivatives showed significant cytotoxicity against breast cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Q & A
Q. What are the established synthetic routes for 1-(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves coupling a sulfonyl-triazole moiety (e.g., 4-methyl-4H-1,2,4-triazole-3-sulfonyl chloride) with an azetidine derivative, followed by reaction with a pyridinyl-ethanone precursor. Key steps include:
- Sulfonylation : Reacting the triazole sulfonyl chloride with azetidine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Nucleophilic Substitution : Coupling the azetidine-sulfonyl intermediate with 2-(pyridin-3-yl)ethanone via a nucleophilic acyl substitution or alkylation reaction .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating the final product .
Q. What spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?
Methodological Answer:
- FT-IR : Confirm the sulfonyl group (SO₂) via asymmetric/symmetric stretching bands at ~1350 cm⁻¹ and ~1150 cm⁻¹, and the triazole C=N stretch near 1600 cm⁻¹ .
- ¹H/¹³C NMR : Identify the azetidine ring protons (δ 3.5–4.5 ppm) and pyridinyl protons (δ 7.5–8.5 ppm). The sulfonyl group deshields adjacent carbons, shifting azetidine carbons to δ 50–60 ppm .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy to confirm the molecular formula .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H313/H333 hazards) .
- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .
- Waste Disposal : Collect organic waste in sealed containers labeled "halogenated sulfonamides" and coordinate with certified hazardous waste disposal services .
Advanced Research Questions
Q. How can researchers optimize the reaction yield when synthesizing the sulfonamide intermediate, and what factors influence selectivity?
Methodological Answer:
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency but may increase side reactions. Dichloromethane balances reactivity and selectivity .
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize hydrolysis.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
- Monitoring : Use TLC (silica, UV-active spots) to track reaction progress and isolate intermediates promptly.
Q. What computational methods are suitable for predicting the compound’s electronic properties, and how do they correlate with experimental data (e.g., dipole moments)?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute ground-state dipole moments. Compare with experimental values derived from solvatochromic shifts in solvents of varying polarity (e.g., toluene vs. DMSO) .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity. A smaller gap (~4 eV) suggests potential for charge-transfer interactions in biological systems .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and assay conditions (pH, temperature) to minimize variability .
- Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) and validate compound purity via HPLC (>98%) before testing .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of discrepancies across datasets, considering factors like solvent (DMSO concentration) or incubation time .
Q. What strategies are effective for studying the compound’s stability under physiological conditions, and how does degradation impact pharmacological relevance?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed sulfonamide or oxidized pyridine) .
- Metabolite Profiling : Use liver microsomes (human/rat) to simulate hepatic metabolism. Major metabolites often include hydroxylated pyridine or N-demethylated triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
